molecular formula C6H11Br B2692547 1-Bromo-3-methylcyclopentane CAS No. 58794-26-6

1-Bromo-3-methylcyclopentane

Cat. No. B2692547
CAS RN: 58794-26-6
M. Wt: 163.058
InChI Key: RWMACSHFTGJPQM-UHFFFAOYSA-N
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Description

1-Bromo-3-methylcyclopentane is a chemical compound with the molecular formula C6H11Br . It has an average mass of 163.055 Da and a monoisotopic mass of 162.004410 Da .


Synthesis Analysis

The synthesis of 1-Bromo-3-methylcyclopentane can be achieved through free-radical bromination of methylcyclopentane . This process involves using N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like benzoyl peroxide (BPO) and light (hv) .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-methylcyclopentane includes a five-membered ring and contains a total of 18 bonds, including 7 non-H bonds . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

In an SN2 reaction, the nucleophile attacks from the opposite side of the leaving group, resulting in an inversion of stereochemistry at the reaction center . This reaction is significant in the context of 1-Bromo-3-methylcyclopentane.


Physical And Chemical Properties Analysis

1-Bromo-3-methylcyclopentane is a liquid at room temperature . It has a molecular weight of 163.06 . The InChI code for this compound is 1S/C6H11Br/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 .

Scientific Research Applications

1. Kinetics and Mechanism of Monomolecular Heterolysis

Research conducted by Dvorko, Koshchii, and Ponomareva (2003) explored the kinetics and mechanism of monomolecular heterolysis of 1-Bromo-1-methylcyclopentane and similar compounds. They found that the rate of heterolysis is determined by the equation v = k[RBr], following an E1 mechanism. This study contributes to understanding the solvation effects in the heterolysis of such substrates (Dvorko, Koshchii, & Ponomareva, 2003).

2. Stable Carbonium Ions Research

In 1967, Olah, Bollinger, Cupas, and Lukas studied the formation of the 1-Methylcyclopentyl cation, which is formed when 1-methylcyclopentanol or cyclohexanol are dissolved in specific solutions. This research provides insights into the acid-catalyzed isomerization of hydrocarbons and the stability of carbonium ions, which are fundamental in organic chemistry and reaction mechanisms (Olah, Bollinger, Cupas, & Lukas, 1967).

3. Conformational Analysis in Organic Chemistry

Allinger and Liang (1965) conducted a conformational analysis on 3-bromo-3-methylcholestane and inferred the favored conformation of 1-bromo-1-methylcyclohexane, contributing to the understanding of molecular conformations in organic compounds. Their work helps in predicting molecular behavior in various chemical environments (Allinger & Liang, 1965).

4. Role of Nucleophilic Solvation in Heterolysis

Dvorko, Ponomareva, and Ponomarev (2004) studied the effects of solvent on the rates of heterolyses of substrates including 1-bromo-1-methylcyclopentane. Their findings highlight the importance of nucleophilic solvation in the mechanism of covalent bond heterolysis, providing valuable information for understanding chemical reactions in various solvents (Dvorko, Ponomareva, & Ponomarev, 2004).

5. Application in Synthesis of Strained Hydrocarbons

Research into the synthesis and reactions of strained hydrocarbons such as 1-Bromobicyclo[1.1.1]pentane by Della and Taylor (1990) provides insights into the properties and reactivity of cyclic compounds. This is crucial for the development of new synthetic methods in organic chemistry (Della & Taylor, 1990).

Safety and Hazards

This compound is associated with several hazard statements including H226, H315, H319, and H335 . Precautionary measures against static discharge are recommended, and protective gloves, clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

1-bromo-3-methylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMACSHFTGJPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-methylcyclopentane

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